1-Bromo-4-(3,3,3-trifluoropropyl)benzene

Catalog No.
S984934
CAS No.
1099597-31-5
M.F
C9H8BrF3
M. Wt
253.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(3,3,3-trifluoropropyl)benzene

CAS Number

1099597-31-5

Product Name

1-Bromo-4-(3,3,3-trifluoropropyl)benzene

IUPAC Name

1-bromo-4-(3,3,3-trifluoropropyl)benzene

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

InChI

InChI=1S/C9H8BrF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2

InChI Key

YRFFLHLXMDGVFT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1CCC(F)(F)F)Br

1-Bromo-4-(3,3,3-trifluoropropyl)benzene (CAS: 1099597-31-5) is a specialized fluorinated building block widely utilized in medicinal chemistry, agrochemical development, and advanced materials synthesis. Featuring a para-substituted 3,3,3-trifluoropropyl chain, this compound provides the high lipophilicity and metabolic resistance characteristic of terminal trifluoromethyl groups, while the two-carbon ethyl spacer insulates the aromatic core from strong electron-withdrawing inductive effects [1]. As an aryl bromide, it serves as an ideal electrophilic partner in palladium- and nickel-catalyzed cross-coupling reactions, offering an optimal balance of reactivity, atom economy, and shelf stability for both library synthesis and scalable process manufacturing [2].

Substituting this compound with generic analogs compromises either the biological performance or the chemical behavior of the final product. Replacing it with 1-bromo-4-propylbenzene introduces a severe metabolic liability, as the terminal methyl group of the propyl chain is highly susceptible to cytochrome P450-mediated aliphatic hydroxylation, leading to rapid in vivo clearance [1]. Conversely, substituting it with 1-bromo-4-(trifluoromethyl)benzene directly attaches a strongly electron-withdrawing group to the aromatic ring, which drastically alters the electron density, pKa, and binding affinities of the downstream scaffold [2]. Furthermore, utilizing the aryl iodide analog instead of the bromide significantly reduces atom economy and increases procurement costs for large-scale manufacturing due to the higher mass and light sensitivity of the iodide [3].

Metabolic Stability and Half-Life Extension via Terminal Fluorination

The incorporation of the 3,3,3-trifluoropropyl group fundamentally alters the metabolic profile of the resulting scaffold compared to a standard propyl chain. In comparative pharmacokinetic studies of structurally analogous compounds, replacing an n-propyl group with a 3,3,3-trifluoropropyl motif eliminated terminal aliphatic hydroxylation, resulting in up to a 40% extension in in vivo half-life (e.g., increasing from 12 days to 17 days in specific inhibitor models) and a 5-fold increase in in vitro potency [1].

Evidence DimensionIn vivo metabolic half-life (t1/2) and terminal oxidation resistance
Target Compound Data3,3,3-Trifluoropropyl derivatives resist omega-oxidation (e.g., t1/2 ~17 days)
Comparator Or Baselinen-Propyl derivatives (e.g., t1/2 ~12 days)
Quantified Difference~41% increase in half-life; elimination of terminal hydroxylation liability
ConditionsIn vivo pharmacokinetic modeling and rat liver enzyme assays

Procurement of the trifluoropropyl building block is essential for drug discovery programs aiming to overcome high clearance rates associated with standard alkyl chains.

Electronic Insulation of the Aromatic Core

Unlike the direct trifluoromethyl group, which exerts a strong electron-withdrawing effect on the aromatic ring (Hammett σ_p = +0.54), the 3,3,3-trifluoropropyl group utilizes a two-carbon spacer to insulate the aryl core. This results in a Hammett parameter close to that of a standard alkyl group (σ_p ~ 0.00), maintaining the electron-neutral or slightly electron-donating nature of the ring [1]. Consequently, the cross-coupling reactivity and the downstream target's basicity remain unperturbed compared to unfluorinated analogs.

Evidence DimensionHammett para-substituent constant (σ_p)
Target Compound Data-CH2CH2CF3 group (σ_p ~ 0.00, alkyl-like)
Comparator Or Baseline-CF3 group (σ_p = +0.54, strongly electron-withdrawing)
Quantified Difference>0.5 unit difference in Hammett constant, preventing ring deactivation
ConditionsStandard physical organic chemistry substituent effect measurements

Allows chemists to introduce a highly lipophilic fluorous tag without altering the fundamental electronic structure or cross-coupling kinetics of the core molecule.

Precursor Atom Economy and Scale-Up Viability

For process scale-up, 1-bromo-4-(3,3,3-trifluoropropyl)benzene offers a significant atom economy advantage over its aryl iodide counterpart. The bromide has a molecular weight of 253.06 g/mol, whereas the iodide analog weighs 300.06 g/mol. This ~16% reduction in molecular weight translates directly to higher molar throughput per kilogram of procured material, while maintaining excellent reactivity in modern Pd-catalyzed Suzuki and Negishi couplings[1].

Evidence DimensionPrecursor molecular weight and atom economy
Target Compound DataAryl bromide (MW: 253.06 g/mol)
Comparator Or BaselineAryl iodide analog (MW: 300.06 g/mol)
Quantified Difference15.6% lower molecular weight; higher molar yield per kg procured
ConditionsBulk procurement and industrial cross-coupling process calculations

Drives down raw material costs and improves mass efficiency in pilot-plant and commercial-scale manufacturing.

Synthesis of Metabolically Stable APIs

Due to its resistance to terminal aliphatic oxidation, this building block is ideal for medicinal chemistry programs requiring the installation of a lipophilic side chain that will not undergo rapid cytochrome P450-mediated clearance [1].

Electron-Neutral Fluorous Tagging in Materials Science

The insulating effect of the ethyl spacer allows for the introduction of a fluorinated domain to tune the surface energy or lipophilicity of advanced polymers and organic electronics without disrupting the pi-electron density of the aromatic core [2].

Scalable Library Generation via Pd-Catalyzed Cross-Coupling

The robust reactivity and superior atom economy of the aryl bromide make it the preferred electrophile for high-throughput Suzuki, Negishi, and Buchwald-Hartwig coupling libraries, outperforming both less reactive chlorides and more expensive iodides [3].

XLogP3

4.3
Choi et al. Hydrotrifluoromethylation and iodotrifluoromethylation of alkenes and alkynes using an inorganic electride as a radical generator. Nature Communications, doi: 10.1038/ncomms5881, published online 12 September 2014 http://www.nature.com/ncomms

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